4-[1-[[(E)-2-Phenylethenyl]sulfonylamino]ethyl]benzenesulfonamide
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Description
“4-[1-[[(E)-2-Phenylethenyl]sulfonylamino]ethyl]benzenesulfonamide” is a chemical compound with the molecular formula C16H18N2O4S2 and a molecular weight of 366.45. It belongs to the class of sulfonamides, which are synthetic antimicrobial drugs used as broad-spectrum agents for the treatment of human and animal bacterial infections .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a sulfonamide (-SO2NH2) functional group . This group is a key feature of sulfonamides and contributes to their pharmacological activities .Mechanism of Action
While the specific mechanism of action for “4-[1-[[(E)-2-Phenylethenyl]sulfonylamino]ethyl]benzenesulfonamide” is not mentioned in the searched resources, sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states .
Safety and Hazards
Properties
IUPAC Name |
4-[1-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-13(15-7-9-16(10-8-15)24(17,21)22)18-23(19,20)12-11-14-5-3-2-4-6-14/h2-13,18H,1H3,(H2,17,21,22)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRUDWNLHDEZHN-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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